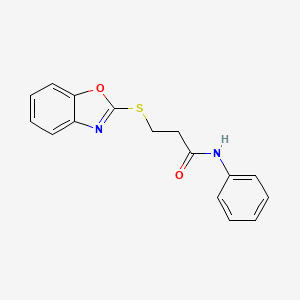
3-(1,3-benzoxazol-2-ylthio)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzoxazol-2-ylthio)-N-phenylpropanamide, commonly known as BPT or BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in glutamine metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is a major source of energy for cancer cells. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death.
Wissenschaftliche Forschungsanwendungen
Applications in Medicinal Chemistry
Compounds with similar structural features to 3-(1,3-benzoxazol-2-ylthio)-N-phenylpropanamide have been explored for their potential in medicinal chemistry, particularly as inhibitors and agents in drug development. For instance, derivatives of benzoxazole have been identified as potent and selective inhibitors of enzymes and receptors. This includes research on stearoyl-CoA desaturase-1 (SCD-1) inhibitors, which play a significant role in metabolic diseases. The optimization of benzamide analogs has led to compounds with sub-nanomolar inhibitory activity, highlighting the therapeutic potential of this chemical class (Uto et al., 2009).
Role in Antifungal and Antimicrobial Studies
Benzoxazole derivatives have also been synthesized and evaluated for their antimicrobial activities. Novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives have been tested against a range of bacterial and fungal strains, showing good to moderate activity. This research contributes to the discovery of new antimicrobial agents in the face of growing antibiotic resistance (Padalkar et al., 2016).
Potential in Material Science
Benzoxazole derivatives have found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). The synthesis of benzoxazole-based compounds and their use as dopants in OLED fabrication have been explored to enhance device performance. These compounds have been shown to contribute to bright blue emission, demonstrating their utility in improving the efficiency and color purity of OLEDs (Ko et al., 2001).
Antiepileptic Activity Exploration
In pharmacological research, specific benzoxazole derivatives have been synthesized and evaluated for their antiepileptic activities. Through both in vitro and in vivo studies, certain compounds have shown promising results in seizure threshold methods, suggesting potential therapeutic applications in epilepsy management (Asadollahi et al., 2019).
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-12-6-2-1-3-7-12)10-11-21-16-18-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYWCWUWCKAAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

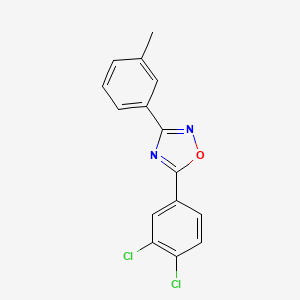
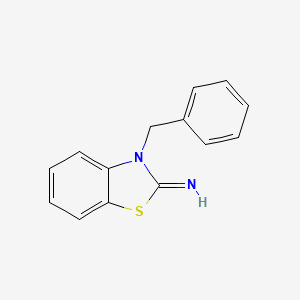
![3-[(3-phenyl-2-propen-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601370.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5601380.png)
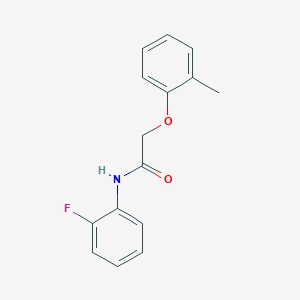
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5601395.png)
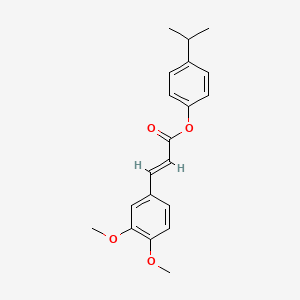
![4-[5-(2-chlorophenyl)-2-furoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5601412.png)
![5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)
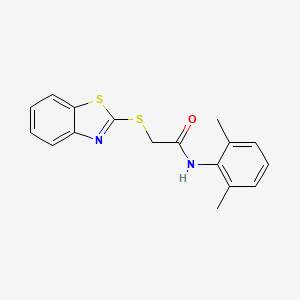

![dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5601440.png)
![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5601449.png)